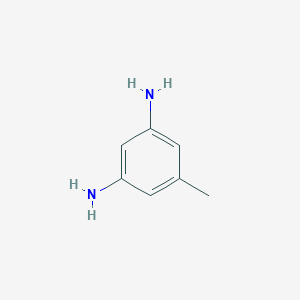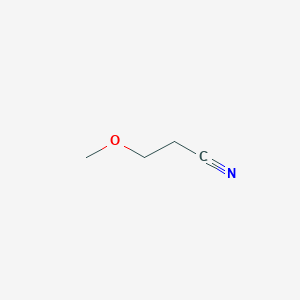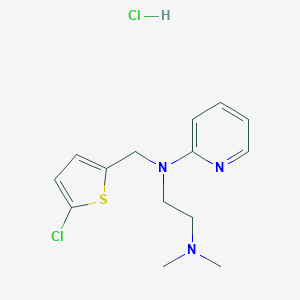
3,5-Diaminotoluene
Overview
Description
3,5-Diaminotoluene, also known as 1,3-benzenediamine, 5-methyl, is an organic compound with the molecular formula C₇H₁₀N₂. It is one of the isomers of diaminotoluene and is characterized by the presence of two amino groups attached to a toluene ring at the 3rd and 5th positions. This compound is a colorless crystalline solid that is soluble in water and organic solvents. It is primarily used in the production of dyes, pigments, and as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
3,5-Diaminotoluene, also known as 2,6-diaminotoluene, is an organic compound that primarily targets DNA . It is a type of arylamine, and its principal mechanism of mutagenic action is likely associated with aminophenol/quinone imine redox cycling to generate reactive oxygen species (ROS) rather than the formation of covalent DNA adducts via the arylnitrenium ion .
Mode of Action
The compound interacts with its targets primarily through redox cycling . This process involves the oxidation and reduction of the compound, leading to the generation of ROS. These ROS can cause oxidative stress in cells, leading to DNA damage and potentially initiating cancer .
Biochemical Pathways
It is known that the compound can cause oxidative stress, which can affect various cellular processes and pathways . Oxidative stress can lead to DNA damage, protein damage, and lipid peroxidation, all of which can disrupt normal cellular functions and lead to disease states such as cancer .
Pharmacokinetics
Like other similar compounds, it is likely absorbed in the body and distributed to various tissues where it can exert its effects . The metabolism of the compound likely involves its conversion to various metabolites, some of which may be more toxic or reactive than the parent compound
Result of Action
The primary molecular and cellular effects of this compound’s action are DNA damage and oxidative stress . These effects can lead to mutations, altered gene expression, and cell death. Over time, these changes can contribute to the development of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s metabolism and the generation of ROS . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Biochemical Analysis
Cellular Effects
The effects of 3,5-Diaminotoluene on cells are not well-documented. It is known that aromatic amines can influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that aromatic amines can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
Information on threshold effects, as well as toxic or adverse effects at high doses, is limited .
Metabolic Pathways
Information on the enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, is limited .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diaminotoluene can be synthesized through several methods. One common method involves the reduction of 3,5-dinitrotoluene. The reduction can be carried out using iron and hydrochloric acid, or through catalytic hydrogenation using catalysts such as palladium on carbon or Raney nickel. The reaction conditions typically involve heating the mixture under reflux and maintaining an acidic environment to facilitate the reduction process .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale through the catalytic hydrogenation of 3,5-dinitrotoluene. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under high pressure and temperature. The reaction is carried out in a hydrogenation reactor, and the product is purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and catalysts like palladium or nickel.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
3,5-Diaminotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminotoluene: Used in the production of toluene diisocyanate and azo dyes.
2,5-Diaminotoluene: Commonly used in hair dyes and as a substitute for phenylenediamine.
2,6-Diaminotoluene: Often found as an impurity in 2,4-diaminotoluene.
Uniqueness
3,5-Diaminotoluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
5-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDUJYMLJDECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051558 | |
| Record name | 3,5-Diaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
283-285 °C | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER; SOL IN ALC, ETHER | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0037 [mmHg] | |
| Record name | 3,5-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-71-4 | |
| Record name | 5-Methyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Diaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9L7YYO3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
LESS THAN 0 °C | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of 3,5-diaminotoluene (DAT) as a monomer influence the gas sorption properties of the resulting polyimide?
A1: The research paper investigates the impact of different diamine monomers, including this compound (DAT), on the gas sorption characteristics of polyimides. The study found that polyimides synthesized using DAT exhibit different gas sorption and diffusion behaviors compared to polyimides made with other diamines like this compound trifluoride (DATF), m-phenylenediamine (MPD), and diaminobenzoic acid (DABA). Specifically, the apparent diffusion coefficients of carbon dioxide in these polyimides decrease in the order: BTDA-DATF > BTDA-DAT > BTDA-MPD > BTDA-DABA []. This suggests that the chemical structure of the diamine monomer, in this case, DAT, plays a crucial role in determining the gas permeability of the resulting polyimide. The researchers attribute these differences to variations in free volume and cohesive energy density caused by the different substituent groups on the diamine structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)



